molecular formula C2Br2F4 B104034 1,2-Dibromotetrafluoroethane CAS No. 124-73-2

1,2-Dibromotetrafluoroethane

Cat. No.: B104034
CAS No.: 124-73-2
M. Wt: 259.82 g/mol
InChI Key: KVBKAPANDHPRDG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,2-Dibromotetrafluoroethane, also known under codenames R-114B2 and Halon 2402 , is a haloalkaneIt is known to be used in fire suppression systems , indicating that its targets could be the chemical components of fire.

Pharmacokinetics

It is known to be highly volatile , suggesting that it could rapidly evaporate and disperse in the environment. Its bioavailability would depend on various factors, including the method of administration and the environmental conditions.

Result of Action

The primary result of this compound’s action is the suppression of fire On a molecular level, this likely involves disrupting the chemical reactions involved in combustion

Chemical Reactions Analysis

1,2-Dibromotetrafluoroethane undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,2-Dibromotetrafluoroethane can be compared with other similar compounds, such as:

    1,1,2,2-Tetrafluoroethane (R-134a): Unlike this compound, 1,1,2,2-Tetrafluoroethane does not contain bromine atoms and is commonly used as a refrigerant.

    1,2-Dichlorotetrafluoroethane (R-114): This compound contains chlorine atoms instead of bromine and is also used as a refrigerant.

    1,2-Diiodotetrafluoroethane: This compound contains iodine atoms instead of bromine and has different reactivity and applications.

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetrafluoroethane
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F4/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBKAPANDHPRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041226
Record name 1,2-Dibromotetrafluoroethane
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Molecular Weight

259.82 g/mol
Source PubChem
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Physical Description

Gas or Vapor, Liquid; [HSDB]
Record name Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro-
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Record name 1,2-Dibromotetrafluoroethane
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Boiling Point

47.35 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Solubility

In water, 3.00 mg/L at 25 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Density

2.149 g/cu cm at 25 °C, Critical volume: 341.1 cu cm/mol; critical density: 0.7616 g/cu cm; specific heat: 43.1 cal/K-mol at 25 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Vapor Pressure

325.0 [mmHg], 3.25X10+2 mm Hg at 25 °C (ext)
Record name 1,2-Dibromotetrafluoroethane
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Record name 1,2-DIBROMOTETRAFLUOROETHANE
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Color/Form

Liquid

CAS No.

124-73-2
Record name 1,2-Dibromo-1,1,2,2-tetrafluoroethane
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Record name Ethane, 1,2-dibromo-1,1,2,2-tetrafluoro-
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Record name 1,2-dibromotetrafluoroethane
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Record name 1,2-DIBROMO-1,1,2,2-TETRAFLUOROETHANE
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Melting Point

-110.32 °C
Record name 1,2-DIBROMOTETRAFLUOROETHANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6785
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromotetrafluoroethane
Reactant of Route 2
1,2-Dibromotetrafluoroethane

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